N-(2-(4-(azepan-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-3,4-dimethoxybenzamide
Description
The compound N-(2-(4-(azepan-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-3,4-dimethoxybenzamide features a pyrazolo[3,4-d]pyrimidine core substituted at the 4-position with an azepan-1-yl (7-membered ring) group, linked via an ethyl chain to a 3,4-dimethoxybenzamide moiety.
Properties
IUPAC Name |
N-[2-[4-(azepan-1-yl)pyrazolo[3,4-d]pyrimidin-1-yl]ethyl]-3,4-dimethoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N6O3/c1-30-18-8-7-16(13-19(18)31-2)22(29)23-9-12-28-21-17(14-26-28)20(24-15-25-21)27-10-5-3-4-6-11-27/h7-8,13-15H,3-6,9-12H2,1-2H3,(H,23,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVOOPGMLJICTMY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)NCCN2C3=C(C=N2)C(=NC=N3)N4CCCCCC4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N6O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(4-(azepan-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-3,4-dimethoxybenzamide involves multiple steps:
Starting Materials: : The process begins with commercially available or easily synthesizable starting materials such as azepane, pyrazolopyrimidine derivatives, and 3,4-dimethoxybenzoyl chloride.
Coupling Reactions: : A key step involves the coupling of azepane with a pyrazolo[3,4-d]pyrimidine moiety. This is often facilitated by using coupling agents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base such as triethylamine.
Amide Formation: : The intermediate product undergoes further reaction with 3,4-dimethoxybenzoyl chloride to form the final amide linkage, completing the synthesis of this compound.
Industrial Production Methods
On an industrial scale, the production of this compound can be scaled up by optimizing each synthetic step to maximize yield and purity. Continuous flow chemistry and automated synthesis can also be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
N-(2-(4-(azepan-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-3,4-dimethoxybenzamide can undergo various chemical reactions:
Oxidation: : The compound can be oxidized to introduce oxygen-containing functional groups.
Reduction: : Reduction reactions can convert ketones and other reducible functionalities within the molecule.
Substitution: : The aromatic rings in the compound are prone to electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: : Reagents such as hydrogen peroxide or potassium permanganate.
Reduction: : Catalytic hydrogenation using palladium on carbon (Pd/C).
Substitution: : Nucleophilic substitution often uses reagents like sodium azide (NaN3) or electrophilic substitution with halogens using bromine (Br2).
Major Products
Oxidation: : Introduction of hydroxyl groups or carboxylic acids.
Reduction: : Conversion to amines or alcohols.
Substitution: : Formation of halogenated derivatives or introduction of other nucleophiles.
Scientific Research Applications
Chemistry: : Utilized as a building block in the synthesis of more complex molecules.
Biology: : Investigated for its interactions with biological targets, possibly affecting cellular pathways.
Medicine: : Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: : Used in the development of new materials and chemical processes.
Mechanism of Action
The compound's mechanism of action is attributed to its ability to bind and modulate specific molecular targets:
Molecular Targets: : Enzymes, receptors, and ion channels are among the potential targets.
Pathways Involved: : By interacting with these targets, the compound may influence signaling pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Structural Features and Substituent Analysis
Core Structure
The pyrazolo[3,4-d]pyrimidine core is shared across all analogs, but substituents at the 4-position, linker groups, and terminal moieties vary significantly:
Key Observations
4-Position Substituents: The target compound’s azepan-1-yl group (7-membered ring) may enhance lipophilicity compared to smaller amines like dimethylamino (6-membered in piperazine derivatives) . This could improve membrane permeability but reduce aqueous solubility.
Terminal Groups :
- The 3,4-dimethoxybenzamide in the target compound provides electron-donating methoxy groups, which may increase solubility via hydrogen bonding compared to 2-fluoro-N-isopropylbenzamide (Example 53) or chromen-4-one (Example 28) .
- Chromen-4-one (Example 28) introduces a planar, conjugated system that could enhance π-π stacking interactions with biological targets .
Synthetic Accessibility: Compound 2w () achieved a 92% yield, suggesting that Boc-protected amino acid substituents are synthetically favorable compared to azepane or chromone derivatives, which had lower yields (18–28%) .
Physicochemical and Pharmacological Properties
| Property | Target Compound | Example 53 | 2w |
|---|---|---|---|
| Molecular Weight | ~520 (estimated) | 589.1 | 552.6 (calculated) |
| Melting Point | Not reported | 175–178°C | Not reported |
| Solubility | Moderate (dimethoxy) | Low (fluorinated) | High (polar groups) |
| Bioactivity Hypothesis | Kinase inhibition | Chromenone-based targets | Biotin-binding mimicry |
- Mass and Stability : Example 53’s higher molecular weight (589.1) and fluorine content may improve metabolic stability but reduce solubility .
- Chromenone vs. Benzamide: The chromenone in Example 28 is structurally distinct, likely targeting oxidative stress pathways, whereas the target’s benzamide may favor ATP-binding pockets in kinases .
Case Study: Azepane vs. Piperazine Derivatives
- Azepane (7-membered) in the target compound offers conformational flexibility compared to piperazine (6-membered, Example 3e). This flexibility might improve binding to less rigid enzymatic pockets but could increase entropic penalties during target engagement .
- 3,4-Dimethoxybenzamide vs. acrylamide (Example 3e): The latter’s electrophilic acrylamide group is designed for covalent binding, a feature absent in the target compound .
Q & A
Q. Basic Research Focus
- NMR Spectroscopy : Confirm substitution patterns (e.g., methoxy protons at δ 3.8–4.0 ppm) ().
- LC-MS : Verify molecular weight (expected [M+H]⁺ ~500–550 Da) and purity (>95%) ().
- X-ray Diffraction (XRD) : Resolve crystal packing and hydrogen-bonding networks for polymorph screening ().
How can researchers address low solubility in aqueous media during bioactivity testing?
Q. Advanced Research Focus
- Co-Solvent Systems : Use DMSO:water (10:90 v/v) or β-cyclodextrin inclusion complexes ().
- Prodrug Design : Introduce phosphate or glycoside groups to improve hydrophilicity ().
Validation : Measure solubility via shake-flask method and validate using HPLC-UV .
What are common pitfalls in interpreting enzyme inhibition data for this compound class?
Q. Advanced Research Focus
- Off-Target Effects : Pyrazolo[3,4-d]pyrimidines may inhibit multiple kinases due to structural homology ().
- Redox Interference : Thioacetamide or methoxy groups can generate reactive oxygen species (ROS), confounding cytotoxicity assays ().
Mitigation :
How does the choice of catalyst impact the yield of substitution reactions in pyrazolo[3,4-d]pyrimidine synthesis?
Q. Basic Research Focus
- Bases : Triethylamine or NaH improve nucleophilicity in SN2 reactions ().
- Metal Catalysts : Pd(PPh₃)₄ facilitates Suzuki couplings for aryl substitutions ().
Data Table :
| Catalyst | Reaction Type | Yield Range | Reference |
|---|---|---|---|
| Triethylamine | Nucleophilic Substitution | 60–75% | |
| Pd(PPh₃)₄ | Suzuki Coupling | 80–90% |
What computational tools are recommended for predicting metabolic pathways of this compound?
Q. Advanced Research Focus
- ADMET Predictor : Simulates Phase I/II metabolism (e.g., CYP450 oxidation, glucuronidation) ().
- SwissADME : Estimates bioavailability and blood-brain barrier penetration ().
Workflow :- Generate 3D structure using ChemDraw.
- Run simulations to identify labile sites (e.g., azepane N-oxide formation) .
How can researchers validate target engagement in cellular models?
Q. Advanced Research Focus
- Cellular Thermal Shift Assay (CETSA) : Confirm binding to intended targets (e.g., kinases) by measuring protein melting shifts ().
- RNA Interference : Knock down target genes and assess rescue effects on compound activity ().
What are the limitations of using XRD for structural analysis of this compound?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
